1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine
Description
Structure
3D Structure
Properties
CAS No. |
887587-00-0 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 3-[(3-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-6-13(12-20)11-19-15-8-4-7-14(18)10-15/h4,7-8,10,13,19H,5-6,9,11-12H2,1-3H3 |
InChI Key |
FBCQVHHBOLSEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1-Boc-3-Piperidone
The foundational step in preparing 1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine is the synthesis of 1-Boc-3-piperidone , a key intermediate. A patented method (CN103304472A) outlines an efficient, scalable approach:
- Reduction of 3-Hydroxypyridine :
3-Hydroxypyridine undergoes catalytic hydrogenation using Raney nickel under 50–60 psi H₂ pressure in methanol at 80°C for 12 hours, yielding 3-hydroxypiperidine with >95% purity. - Boc Protection :
3-Hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 25°C for 6 hours, achieving 90–92% yield of 1-Boc-3-hydroxypiperidine. - Oppenauer Oxidation :
1-Boc-3-hydroxypiperidine is oxidized to 1-Boc-3-piperidone using aluminum isopropoxide and excess acetone in toluene at 110°C for 8 hours. This step achieves 85–88% yield, with the product purified via reduced-pressure distillation.
Key Advantages :
Introduction of the [(3-Bromo-Phenylamino)-Methyl] Group
Reductive Amination Strategy
1-Boc-3-piperidone undergoes reductive amination to install the aminomethyl moiety:
- Condensation with 3-Bromoaniline :
A mixture of 1-Boc-3-piperidone (1 eq), 3-bromoaniline (1.2 eq), and paraformaldehyde (1.5 eq) in dry tetrahydrofuran (THF) is stirred at 60°C for 4 hours under nitrogen. - Reduction with STAB :
Sodium triacetoxyborohydride (STAB, 1.5 eq) is added at 0°C, and the reaction is stirred for 12 hours at 25°C. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield this compound (68–72% yield).
Optimization Insights :
- Solvent Choice : THF outperforms DCM due to better solubility of intermediates.
- Acid Additives : Acetic acid (10 mol%) increases reaction rate by protonating imine intermediates.
Alkylation-Coupling Approach
An alternative route involves sequential alkylation and Buchwald-Hartwig amination:
- Methylation at C3 :
1-Boc-3-piperidone is treated with methylmagnesium bromide (3 eq) in THF at −78°C, followed by quenching with ammonium chloride to yield 1-Boc-3-(hydroxymethyl)-piperidine (82% yield). - Mitsunobu Reaction :
The hydroxyl group is converted to a bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM (78% yield). - Palladium-Catalyzed Amination :
1-Boc-3-(bromomethyl)-piperidine is coupled with 3-bromoaniline using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C for 24 hours (65% yield).
Challenges :
- Steric Hindrance : Bulky Boc group reduces coupling efficiency.
- Byproducts : Competitive C—Br bond activation leads to 10–15% debrominated side products.
Industrial Production Methods
Scalable synthesis requires modifications for cost and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | 2-MeTHF (recyclable) |
| Catalyst Loading | 5 mol% Pd | 1 mol% Pd with flow reactor |
| Purification | Column Chromatography | Crystallization (EtOAc/hex) |
| Yield | 65–72% | 78–82% after optimization |
Innovations :
- Continuous Flow Systems : Reduce reaction time from 24 hours to 2 hours.
- Waste Mitigation : 2-MeTHF enables >90% solvent recovery.
Comparative Analysis of Synthetic Methods
Efficiency and Yield
| Method | Steps | Total Yield | Purity | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 3 | 68% | 98% | 1,200 |
| Alkylation-Coupling | 4 | 52% | 95% | 2,400 |
Trade-offs :
- Reductive amination is more cost-effective but requires strict anhydrous conditions.
- Alkylation-coupling offers better regioselectivity for complex analogs.
Environmental Impact
| Metric | Reductive Amination | Alkylation-Coupling |
|---|---|---|
| PMI (Process Mass Intensity) | 18.2 | 34.7 |
| Carbon Footprint (kg CO₂/kg) | 6.1 | 12.9 |
Key Factors :
- PMI reduced in reductive amination by avoiding halogenated solvents.
- Alkylation-coupling generates brominated waste requiring specialized disposal.
Challenges and Optimization Strategies
Boc Deprotection During Amination
Partial loss of the Boc group (<5%) occurs during reductive amination. Mitigation strategies include:
- Lower Reaction Temperatures : 0–25°C instead of 60°C.
- Alternative Protecting Groups : Fmoc offers higher stability but complicates purification.
Steric Effects in Pd-Catalyzed Coupling
Bulky substituents at C3 reduce catalytic efficiency. Solutions involve:
- Ligand Screening : BrettPhos enhances turnover frequency by 40%.
- Microwave Assistance : Reduces reaction time to 4 hours with 75% yield.
Emerging Methodologies
Enzymatic Reductive Amination
Recent advances employ imine reductases (IREDs) for stereocontrol:
- Substrate : 1-Boc-3-piperidone + 3-bromoaniline + formaldehyde.
- Conditions : NADPH cofactor, pH 7.0, 30°C.
- Outcome : 85% yield, >99% ee (enantiomeric excess).
Photoredox Catalysis
Visible-light-mediated C—N bond formation:
- Catalyst : Ir(ppy)₃ (2 mol%).
- Result : 70% yield at 25°C without external reductants.
Chemical Reactions Analysis
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce specific functional groups within the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Positional Isomerism:
- 1-BOC-4-[2-(3-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE (CAS 887583-95-1): Substituent at the 4-position of piperidine with an ethylamino linker. Molecular Weight: 383.32 g/mol vs. 396.33 g/mol (target compound).
Functional Group Modifications:
- 1-Boc-3-((methylamino)methyl)piperidine (CAS 1017356-25-0): Replaces the 3-bromo-anilino group with a simpler methylamino-methyl group. Activity: Lacks the bromine’s halogen bonding capability, which may diminish interactions with hydrophobic enzyme pockets .
- 1-Boc-3-(aminomethyl)-3-hydroxypiperidine: Introduces a hydroxyl group adjacent to the aminomethyl substituent.
Bromo-Substituted Analogs:
- 1-(3-Bromobenzoyl)piperidine (CAS N/A): Features a 3-bromobenzoyl group directly attached to piperidine. Comparison: The carbonyl group increases electron-withdrawing effects, altering electronic properties compared to the target’s anilino-methyl group .
Role of the Boc Protecting Group
The Boc group is critical for protecting the piperidine nitrogen during synthesis. Analogous compounds lacking Boc protection, such as 3-(aminomethyl)-1-methylpiperidine (CAS 14613-37-7), exhibit higher reactivity but lower stability in acidic conditions . For example, Boc removal in the target compound under acidic conditions (e.g., HCl/dioxane) generates a free amine intermediate, enabling further functionalization .
Antimosquito Activity:
- Benzothiazole-piperidine derivatives (e.g., compound 6 in ): Substitution at the 3-position of piperidine with methyl groups enhances larvicidal activity (LC₅₀ = 0.053 μg/μL). Target Compound: The 3-bromo-anilino group may similarly improve activity due to halogen-mediated interactions with mosquito enzymes .
Cholinesterase Inhibition:
- Piperidine derivatives 1–3 (): Exhibit higher affinity for cholinesterase compared to non-piperidine analogs. Mechanism: The Boc group and 3-substituent likely stabilize binding through hydrophobic and π-π interactions .
Physicochemical Properties
Key Observations :
- The target compound’s high logP (4.55) reflects significant lipophilicity, favoring blood-brain barrier penetration.
- Substituting the ethylamino linker (as in ) minimally alters logP but may affect metabolic stability.
Biological Activity
1-Boc-3-[(3-bromo-phenylamino)-methyl]-piperidine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 3-bromo-phenylamino moiety. The presence of these functional groups suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 356.24 g/mol. The structural characteristics include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Boc Group : A common protecting group in organic synthesis that stabilizes the nitrogen atom.
- Bromo Group : Enhances reactivity and potential interactions with biological systems.
The mechanism of action for this compound is hypothesized to involve:
- Nucleophilic Substitution : The bromine atom may participate in nucleophilic substitution reactions, allowing the compound to interact with various biological molecules.
- Hydrogen Bonding : The amino group can form hydrogen bonds, facilitating interactions with receptors or enzymes.
- Hydrophobic Interactions : The aromatic bromo-substituent may engage in hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives of piperidine have shown antibacterial and antifungal activity against various pathogens, suggesting potential applications in treating infections .
- Anticancer Activity : Similar compounds have demonstrated efficacy as anticancer agents, acting through mechanisms such as apoptosis induction and cell cycle arrest .
- Analgesic and Antidepressant Effects : Compounds with piperidine structures are often explored for their analgesic and antidepressant properties, indicating that this compound may also possess these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
These findings suggest that the brominated piperidine derivatives could be promising candidates for further pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
